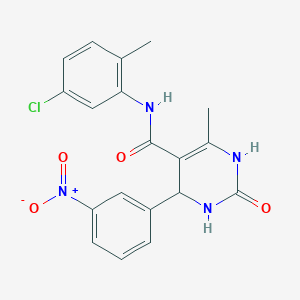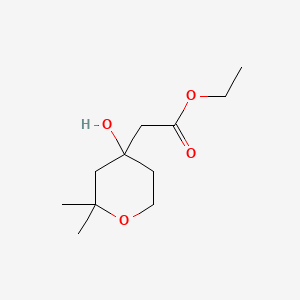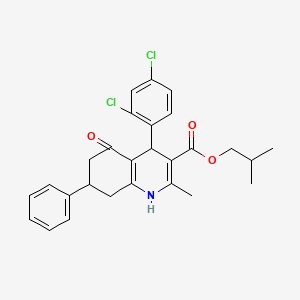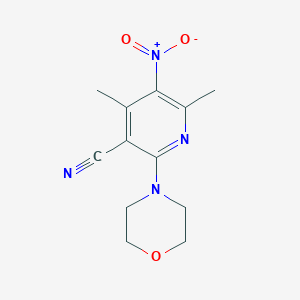
phenyl (1-acetyl-2,3-dihydro-1H-indol-5-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl (1-acetyl-2,3-dihydro-1H-indol-5-yl)carbamate, also known as PAC, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. PAC is a carbamate derivative of indole, a heterocyclic organic compound that is widely distributed in nature. PAC has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
作用機序
The mechanism of action of phenyl (1-acetyl-2,3-dihydro-1H-indol-5-yl)carbamate is not fully understood. However, studies have shown that this compound inhibits the activity of several enzymes, including cyclooxygenase-2 (COX-2) and protein kinase C (PKC). COX-2 is an enzyme that plays a key role in the production of inflammatory cytokines, while PKC is involved in the regulation of cell growth and differentiation. Inhibition of these enzymes by this compound may contribute to its anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound inhibits the production of reactive oxygen species (ROS) and lipid peroxidation, which are associated with oxidative stress. This compound has also been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. In addition, this compound has been shown to regulate the expression of several genes involved in cell growth, differentiation, and apoptosis.
実験室実験の利点と制限
Phenyl (1-acetyl-2,3-dihydro-1H-indol-5-yl)carbamate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound has also been shown to have low toxicity and is well-tolerated in animal studies. However, there are some limitations to using this compound in lab experiments. This compound is a relatively new compound and its mechanism of action is not fully understood. In addition, more studies are needed to determine the optimal dosage and treatment duration for this compound.
将来の方向性
There are several future directions for research on phenyl (1-acetyl-2,3-dihydro-1H-indol-5-yl)carbamate. One area of focus is the development of this compound as a potential chemotherapeutic agent. More studies are needed to determine the efficacy of this compound in treating various types of cancer and to identify the optimal dosage and treatment duration. Another area of focus is the development of this compound as a potential anti-inflammatory agent. Studies are needed to determine the mechanism of action of this compound in inhibiting the production of inflammatory cytokines and to identify the optimal dosage and treatment duration. Finally, more studies are needed to determine the long-term safety and toxicity of this compound in animal and human studies.
合成法
Phenyl (1-acetyl-2,3-dihydro-1H-indol-5-yl)carbamate can be synthesized through several methods, including the reaction of indole-5-carboxylic acid with acetic anhydride and phenyl isocyanate. Another method involves the reaction of indole-5-carboxylic acid with phenyl isocyanate in the presence of triethylamine. The resulting product is purified through recrystallization to obtain pure this compound.
科学的研究の応用
Phenyl (1-acetyl-2,3-dihydro-1H-indol-5-yl)carbamate has been extensively studied for its potential therapeutic properties. Several studies have shown that this compound has anti-inflammatory, anti-cancer, and anti-diabetic properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo and has been proposed as a potential chemotherapeutic agent. This compound has also been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines.
特性
IUPAC Name |
phenyl N-(1-acetyl-2,3-dihydroindol-5-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-12(20)19-10-9-13-11-14(7-8-16(13)19)18-17(21)22-15-5-3-2-4-6-15/h2-8,11H,9-10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTYBRUVHMWKWKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)NC(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3-bromophenyl)-3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4987147.png)
![5-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4987151.png)
![2-(1-{[1-(5-quinolinylmethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol bis(trifluoroacetate) (salt)](/img/structure/B4987155.png)

![N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-3,4-dimethylbenzamide](/img/structure/B4987183.png)


![2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[5-(4-morpholinyl)pentyl]acetamide](/img/structure/B4987202.png)
![11-(2,5-dimethylbenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4987204.png)
![1-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-2-piperidinone](/img/structure/B4987208.png)
![(16,18-dioxo-17-phenyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1,8-diyl)bis(methylene) diacetate](/img/structure/B4987210.png)
![5-{3-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4987217.png)
